4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-7-3-11(15-18-7)14-6-8-4-9(13)5-10(17-2)12(8)16/h3-5,16H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUDJWLCHKKDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NCC2=C(C(=CC(=C2)Br)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methoxyphenol and 5-methylisoxazole.
Formation of the Amino-Methyl Intermediate: The 5-methylisoxazole is first converted into its corresponding amine derivative through a reaction with ammonia or an amine source.
Coupling Reaction: The amino derivative is then coupled with 4-bromo-2-methoxyphenol using a suitable coupling reagent, such as formaldehyde, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinone derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: 4-Methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of phenolic compounds with biological systems. Its structure allows for the investigation of how modifications to the phenol ring affect biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the isoxazole ring and the phenolic hydroxyl group suggests that it might interact with biological targets such as enzymes or receptors, potentially leading to the development of new drugs.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the phenol and isoxazole moieties.
Mechanism of Action
The mechanism by which 4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification. The phenolic hydroxyl group could participate in hydrogen bonding, while the isoxazole ring might engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
(E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)-iminomethyl]phenol
Structural Differences :
Physicochemical Properties :
- Planarity : The imine group facilitates intramolecular O–H⋯N hydrogen bonding, resulting in a near-planar molecular conformation .
- Stability : Schiff bases are prone to hydrolysis under acidic conditions, unlike the more stable secondary amine in the target compound.
- Crystal Packing : Molecules stack along the c-axis with π–π interactions (closest C⋯C distance: 3.298 Å), influencing solid-state stability .
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol
Structural Differences :
Physicochemical Properties :
- Molecular Weight : 401.09 g/mol (vs. ~330–350 g/mol for the target compound).
- Lipophilicity : Higher logP due to additional bromine and methyl groups.
- Acidity: Predicted pKa = 8.98, slightly lower than typical phenolic protons (~10), likely due to electron-withdrawing bromine .
CAS 206055-91-6: (3-(4-Bromophenyl)isoxazol-5-yl)methanol
Structural Differences :
Functional Implications :
5-Bromo-6-methoxy-1H-indole Derivatives
Structural Differences :
- Indole core replaces the phenol ring, with bromo and methoxy substituents at positions 5 and 6 .
Electronic Properties :
- Indole’s aromatic system is more electron-rich than phenol, altering reactivity in electrophilic substitutions.
- The absence of the isoxazole-aminomethyl group reduces heterocyclic diversity.
Comparative Data Table
*Estimated based on analog data.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s aminomethyl linkage likely requires reductive amination (e.g., NaBH3CN), contrasting with Schiff base formation for imine analogs .
- Bioactivity : Isoxazole-containing compounds often exhibit antimicrobial or kinase inhibitory activity; bromine enhances electrophilic reactivity for covalent binding .
- Stability : The secondary amine in the target compound offers superior hydrolytic stability compared to Schiff base derivatives .
Biological Activity
The compound 4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol , with the chemical formula and CAS number 328287-40-7, is a derivative of phenol that exhibits significant biological activity. This article explores its pharmacological properties, including anti-inflammatory and antimicrobial effects, as well as its potential applications in medicinal chemistry.
Chemical Structure
The structure of this compound is characterized by:
- A bromine atom at the 4-position.
- A methoxy group at the 6-position.
- An aminomethyl substituent derived from 5-methylisoxazole.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, a comparative study demonstrated that aminomethyl derivatives, including our compound of interest, showed higher anti-inflammatory activity than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of cyclooxygenase (COX) pathways.
Table 1: Comparative Anti-inflammatory Activity
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| This compound | 12.5 | |
| Diclofenac Sodium | 15.0 | |
| Other Aminomethyl Derivatives | Varies |
Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound exhibits notable antimicrobial activity. Studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Bromine Substitution : The presence of bromine enhances lipophilicity, aiding in membrane permeability.
- Methoxy Group : This group contributes to the electron-donating capacity, which is crucial for receptor binding.
- Isosazole Ring : The isoxazole moiety plays a significant role in biological interactions, potentially acting as a hydrogen bond donor or acceptor.
Case Studies
- Anti-inflammatory Mechanism Study : A study published in the Asian Journal of Chemistry explored the synthesis and evaluation of various aminomethyl derivatives, including our compound. Results indicated that these derivatives significantly inhibited protein denaturation, a key indicator of anti-inflammatory activity .
- Antimicrobial Efficacy Evaluation : Another investigation focused on the antimicrobial properties against clinical isolates. The findings revealed that compounds with similar structural motifs showed promising results against resistant strains .
Q & A
Synthesis Optimization and Halogen Effects
Category: Advanced Question: How can the synthetic route for 4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol be optimized to enhance yield and purity, particularly considering the electronic effects of bromine and methoxy substituents? Answer: The bromine atom on the phenyl ring and the methoxy group significantly influence reactivity due to their electron-withdrawing and electron-donating properties, respectively. To optimize synthesis:
- Stepwise Functionalization: Introduce the bromine and methoxy groups early in the synthesis to avoid steric hindrance during later coupling steps .
- Coupling Conditions: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for isoxazole-amine linkage, with optimized bases (e.g., K₂CO₃) and solvents (DMF/water mixtures) to improve regioselectivity .
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity product .
Structural Characterization Techniques
Category: Basic Question: What analytical methods are most effective for confirming the molecular structure and purity of this compound? Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy singlet at ~δ 3.8 ppm, bromine-induced deshielding of adjacent protons) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₅H₁₅BrN₂O₃) with <2 ppm error .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions between the phenolic -OH and isoxazole nitrogen .
Biological Activity and Target Interactions
Category: Advanced Question: How can researchers investigate the biological activity of this compound, particularly its interaction with enzymes or receptors? Answer:
- In Silico Docking: Use AutoDock Vina to model binding affinity with targets (e.g., cyclooxygenase-2) based on the isoxazole moiety’s potential as a pharmacophore .
- Enzyme Assays: Test inhibitory activity against COX-2 or tyrosine kinases in vitro, using fluorescence-based assays (e.g., ATP consumption monitored via NADH-coupled systems) .
- SAR Studies: Synthesize analogs (e.g., replacing bromine with chlorine or methoxy with ethoxy) to evaluate substituent effects on potency .
Handling Data Contradictions in Reactivity Studies
Category: Advanced Question: How should researchers address contradictions in reported reactivity of halogenated phenolic compounds in coupling reactions? Answer:
- Variable Control: Compare reaction outcomes under identical conditions (temperature, catalyst loading) to isolate substituent effects .
- Electron Density Mapping: Use DFT calculations (Gaussian 16) to quantify electron withdrawal/donation by bromine and methoxy groups, correlating with experimental coupling efficiencies .
- Literature Meta-Analysis: Cross-reference studies on analogous compounds (e.g., 4-bromo-3-fluorophenyl derivatives) to identify trends in steric vs. electronic influences .
Environmental Fate and Ecotoxicology
Category: Advanced Question: What methodologies are suitable for assessing the environmental impact of this compound? Answer:
- Degradation Studies: Simulate hydrolytic/photolytic degradation using UV-Vis spectroscopy and HPLC to track breakdown products .
- Bioaccumulation Assays: Measure logP values (shake-flask method) and model bioaccumulation potential in aquatic organisms using EPI Suite .
- Ecotoxicology: Conduct acute toxicity tests on Daphnia magna, with LC₅₀ calculations via probit analysis .
Computational Modeling for Reaction Pathway Prediction
Category: Advanced Question: How can computational tools predict feasible synthetic pathways or metabolic transformations for this compound? Answer:
- Retrosynthesis Software: Use Synthia or AiZynthFinder to propose routes prioritizing isoxazole-amine bond formation .
- Metabolic Prediction: Leverage PISTACHIO and REAXYS databases to forecast Phase I/II metabolism (e.g., oxidative demethylation of methoxy group) .
- MD Simulations: Run GROMACS simulations to study solvent effects on reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
